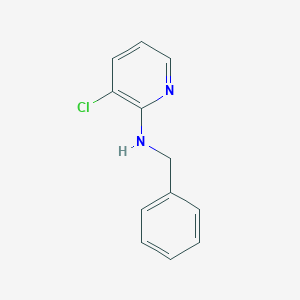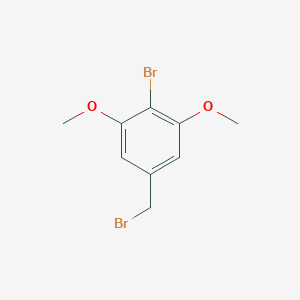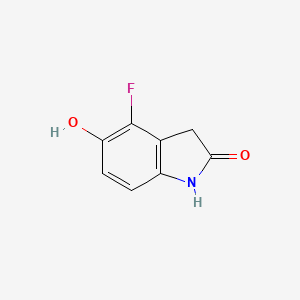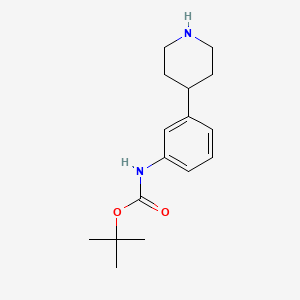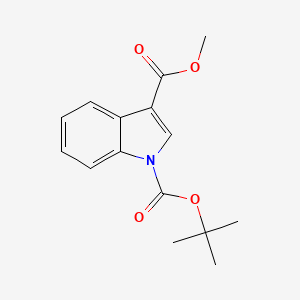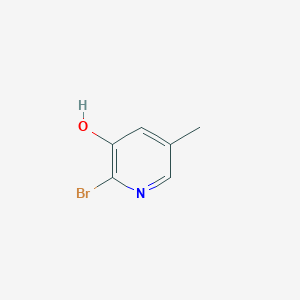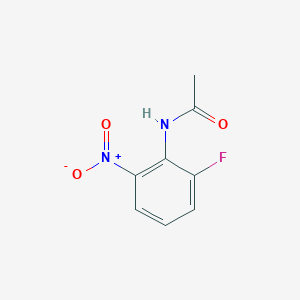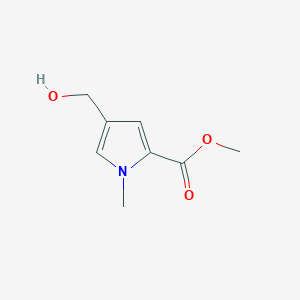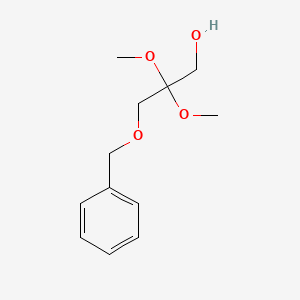![molecular formula C10H10N2O3 B1438685 2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid CAS No. 1099119-78-4](/img/structure/B1438685.png)
2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid
Overview
Description
“2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid” is a chemical compound with the CAS Number: 1099119-78-4 . It has a molecular weight of 206.2 . The IUPAC name of this compound is { [(2E)-3- (3-pyridinyl)-2-propenoyl]amino}acetic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid” is 1S/C10H10N2O3/c13-9(12-7-10(14)15)4-3-8-2-1-5-11-6-8/h1-6H,7H2,(H,12,13)(H,14,15)/b4-3+ . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
“2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid” is a powder that is stored at room temperature . The compound has a molecular weight of 206.20 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
I have found several scientific research applications related to compounds similar to “2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid”. Here’s a comprehensive analysis focusing on unique applications:
Electronic and Optical Properties
Compounds with a pyridine ring, such as the one you’re interested in, have been studied for their electronic and optical properties. Replacing a phenyl group with a pyridine ring in certain molecules can significantly alter their nonlinear optical (NLO) response, which is crucial for developing new materials for optoelectronics .
Anti-fibrotic Activities
Pyridine derivatives have shown promising anti-fibrotic activities. Research indicates that certain compounds with pyridine rings present better anti-fibrotic activities than some existing treatments, suggesting potential applications in treating fibrotic diseases .
Polymer Synthesis
The pyridine ring is also used in the synthesis of new polymers. These polymers can have unique structures and properties, potentially useful in various industrial applications .
Chemical Synthesis
The compound is available for purchase and is likely used as a precursor or intermediate in chemical synthesis, leading to a variety of end products with diverse applications .
Synthesis of Novel Derivatives
Pyridine-containing compounds serve as starting points for synthesizing novel derivatives like pyrimidine-2-thiol, pyrazole, and pyran, which have antioxidant and anti-inflammatory properties .
properties
IUPAC Name |
2-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(12-7-10(14)15)4-3-8-2-1-5-11-6-8/h1-6H,7H2,(H,12,13)(H,14,15)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMPRVGQKVEKHW-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438603.png)
